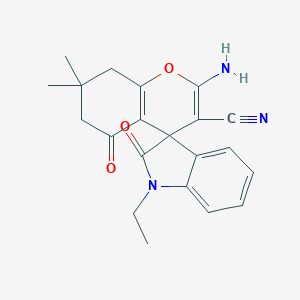![molecular formula C22H23BrN2O5 B460989 ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate](/img/structure/B460989.png)
ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its bromine substitution and the presence of both amino and carboxylate functional groups. The spiro structure, which involves a bicyclic system where two rings are connected through a single atom, imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The spiro linkage is formed through a reaction between the chromene derivative and an indole derivative under basic conditions.
Amination and Esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base can facilitate substitution reactions.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can yield a variety of substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding to proteins and enzymes. The spiro structure may also play a role in the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-5’-chloro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-amino-5’-fluoro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a fluorine atom instead of bromine.
Ethyl 2-amino-5’-iodo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C22H23BrN2O5 |
|---|---|
Poids moléculaire |
475.3g/mol |
Nom IUPAC |
ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C22H23BrN2O5/c1-5-29-19(27)17-18(24)30-15-10-21(2,3)9-14(26)16(15)22(17)12-8-11(23)6-7-13(12)25(4)20(22)28/h6-8H,5,9-10,24H2,1-4H3 |
Clé InChI |
ZBRJHKLHPCNDJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-amino-5-cyano-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)propanoic acid](/img/structure/B460906.png)
![2-amino-3-cyano-7,7-dimethyl-5-oxo-1'-(2-phenylethyl)-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-2'-one](/img/structure/B460909.png)
![6-amino-3-ethyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460910.png)

![2,6-diamino-3,5-dicyano-1'-ethyl-1',3'-dihydrospiro[4H-thiopyran-4,3'-(2'H)-indole]-2'-one](/img/structure/B460913.png)
![2-amino-6-tert-butyl-1'-methyl-1',3',4a,5,6,7-hexahydro-2'-oxospiro[naphthalene-4,3'-(2'H)-indole]-1,1,3(4H)-tricarbonitrile](/img/structure/B460916.png)
![6-amino-1',3-diethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460917.png)
![6-amino-1'-ethyl-2'-oxo-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460919.png)
![6-amino-1'-methyl-2'-oxo-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460920.png)
![2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile](/img/structure/B460922.png)
![Methyl 2-[({[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460924.png)
![6-amino-3-ethyl-1'-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460926.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460928.png)
acetate](/img/structure/B460929.png)
